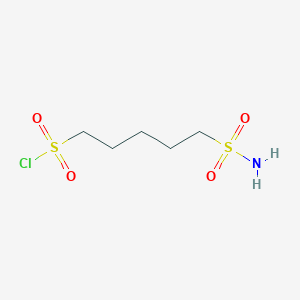

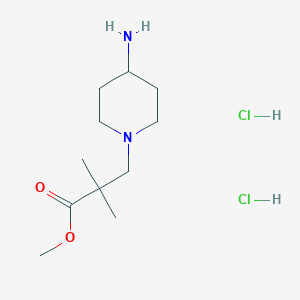

5-Sulfamoylpentane-1-sulfonyl chloride

Overview

Description

5-Sulfamoylpentane-1-sulfonyl chloride, also known as 5-SPPS, is an organosulfur compound that is widely used in organic synthesis and scientific research. It is a versatile reagent that can be used to synthesize a variety of compounds, such as amines, ethers, and esters. It can also be used in a variety of reactions, including nucleophilic substitution, Michael addition, and reductive amination. 5-SPPS has a wide range of applications in the fields of biochemistry, pharmaceuticals, and materials science.

Scientific Research Applications

Activation in Medicinal Chemistry

5-Sulfamoylpentane-1-sulfonyl chloride is utilized in medicinal chemistry through single electron reduction and activation by silyl radicals. This enables the direct access to aliphatic sulfonamides from alkenes, a process significant for late-stage functionalization in drug development (Hell et al., 2019).

Synthesis of Sulfonyl Fluoride Reagents

The compound plays a role in the development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride, which are pivotal in the regioselective synthesis of 5-sulfonylfluoro isoxazoles. These reagents are essential for creating functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Copper-Catalyzed Sulfonylation

Copper-catalyzed direct C-H bond sulfonylation using arylsulfonyl chlorides, including 5-Sulfamoylpentane-1-sulfonyl chloride, demonstrates its application in organic synthesis. This method is notable for its specificity and functional group tolerance (Liang et al., 2015).

Anticancer Compound Synthesis

This chemical is key in synthesizing compounds with potential anticancer activity. For instance, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione shows significant anticarcinogenic activity against specific cancer cell lines (Miao, Yan, & Zhao, 2010).

Palladium-Catalyzed Synthesis

In the synthesis of sulfonyl-containing functional groups, 5-Sulfamoylpentane-1-sulfonyl chloride is involved in the palladium-catalyzed formation of ammonium sulfinates from aryl halides. This process highlights its role in creating diverse sulfonyl derivatives (Emmett, Hayter, & Willis, 2014).

SuFEx Click Chemistry

The compound is integral to sulfur(VI) fluoride exchange (SuFEx) click chemistry, a method gaining traction for its efficiency and versatility in synthesizing sulfonamides and other derivatives (Dong, Krasnova, Finn, & Sharpless, 2014).

Analytical Chemistry Applications

It serves as a derivatization reagent in analytical chemistry, particularly for the analysis of amines. The use of similar sulfonyl chlorides provides a facile pathway for creating stable sulfonamides, crucial for high-performance liquid chromatography (HPLC) analysis (Feng et al., 2002).

Metabolome Analysis

In the field of metabolomics, derivatives of this compound are used for triplex isotope labeling in liquid chromatography mass spectrometry, enhancing the analysis of the amine- and phenol-containing submetabolome (Zhou, Guo, & Li, 2013).

Catalysis in Organic Reactions

It is also used in the synthesis of novel ionic liquids for catalysis in organic reactions, such as the tandem Knoevenagel–Michael reaction, demonstrating its versatility in synthetic chemistry (Moosavi-Zare et al., 2013).

Ruthenium-Catalyzed Sulfonylation

In a similar vein, 5-Sulfamoylpentane-1-sulfonyl chloride is utilized in ruthenium-catalyzed remote sulfonylation of N-Aryl-2-aminopyridines, a method crucial for selective and efficient synthesis in organic chemistry (Ramesh & Jeganmohan, 2017).

Radical Generation in Organic Synthesis

The compound is essential in the generation and control of sulfonyl radicals, particularly in the sulfonylation and sulfonamidation of alkenes. This represents a significant advancement in redox-neutral organic synthesis (Zhang et al., 2021).

Postsynthetic Modification of MOFs

Its application extends to the postsynthetic modification of Metal-Organic Frameworks (MOFs), where sulfonyl chlorides are used to introduce sulfonamide functionalities into MOF frameworks (Klinkebiel et al., 2014).

properties

IUPAC Name |

5-sulfamoylpentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVPMJXXTQASSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)N)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfamoylpentane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1383565.png)

![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)

![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)